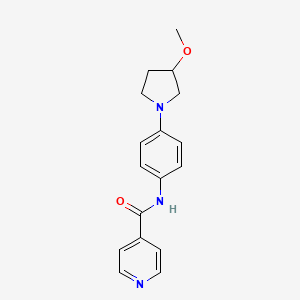
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly as a modulator of the neurotensin 1 receptor. This receptor is linked to various neurological conditions, making this compound a candidate for therapeutic applications in neurodegenerative diseases, psychiatric disorders, and certain cancers. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-Aminophenyl)isonicotinamide | Amino group instead of piperidine | Greater solubility but reduced receptor specificity |
| N-(4-Methoxyphenyl)isonicotinamide | Methoxy-substituted phenyl group | Enhanced lipophilicity, affecting bioavailability |
| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Pyridine instead of piperidine | Different pharmacokinetic profile |
The unique combination of the methoxy-pyrrolidine moiety and isonicotinamide core in this compound may confer distinct therapeutic advantages over its analogs.
Biological Activity
This compound has shown significant biological activity as an agonist for the neurotensin 1 receptor. Its potential applications include:
- Neuroprotection : Enhancing signaling pathways that protect neurons from degeneration.
- Pain Management : Modulating pain perception through neurotensin signaling.
- Therapeutic Applications : Potential use in treating psychiatric disorders and specific cancers due to its receptor interactions.
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated for their therapeutic effects. For example, studies on similar isonicotinamide derivatives have indicated their role in modulating neurotransmitter systems and their potential as anti-cancer agents. Future research focusing on this compound could elucidate its specific therapeutic roles.
Comparative Analysis with Similar Compounds
To further understand the potential of this compound, it is essential to compare it with structurally similar compounds. The following table highlights key differences:
| Compound Name | Target Receptor/Enzyme | Notable Activity |
|---|---|---|
| N-(4-Aminophenyl)isonicotinamide | Unknown | Greater solubility |
| N-(4-Methoxyphenyl)isonicotinamide | Unknown | Enhanced lipophilicity |
| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Unknown | Different pharmacokinetic profile |
These comparisons indicate that while many derivatives share structural similarities, their biological activities can vary significantly based on their specific molecular interactions .
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-8-11-20(12-16)15-4-2-14(3-5-15)19-17(21)13-6-9-18-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMSGUXHFPDHBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














